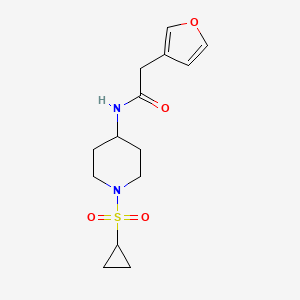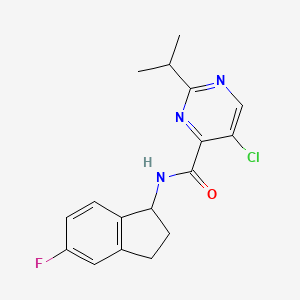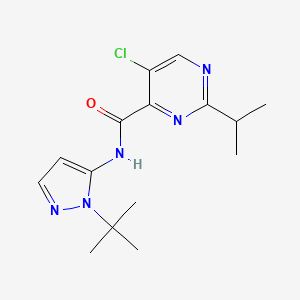
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(thiophen-3-yl)acetamide
- N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research.
Properties
IUPAC Name |
N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(9-11-5-8-20-10-11)15-12-3-6-16(7-4-12)21(18,19)13-1-2-13/h5,8,10,12-13H,1-4,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPENYLSEQVDSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964532.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methyltriazolo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964533.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964538.png)
![5-nitro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)imidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B6964554.png)
![(3,5-Dimethyl-1,2-thiazol-4-yl)-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6964555.png)
![3-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6964557.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide](/img/structure/B6964559.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6964560.png)
![3-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6964572.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B6964584.png)

![4-acetyl-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B6964602.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6964608.png)

